6-Aminocyclohexane-1,2,3,4,5-pentol chemical structure and stereoisomers
6-Aminocyclohexane-1,2,3,4,5-pentol chemical structure and stereoisomers
An In-Depth Technical Guide to 6-Aminocyclohexane-1,2,3,4,5-pentol: Stereochemical Landscape, Synthesis, and Pharmaceutical Applications
Executive Summary
The compound 6-aminocyclohexane-1,2,3,4,5-pentol (C₆H₁₃NO₅), commonly referred to as an inosamine or aminocyclitol, represents a critical pharmacophore in medicinal chemistry[1]. Functioning as the structural core for numerous aminoglycoside antibiotics and potent glycosidase inhibitors, the stereochemical orientation of its hydroxyl and amino groups dictates its biological target affinity[2]. This whitepaper provides a comprehensive analysis of the stereoisomeric profile of inosamines, details self-validating synthetic and biosynthetic protocols, and explores their role in modern drug development.
The Stereochemical Landscape of Inosamines
Aminocyclitols are polyhydroxy cycloalkanes containing at least one amino group. The cyclohexane ring of 6-aminocyclohexane-1,2,3,4,5-pentol contains six contiguous stereocenters, allowing for multiple stereoisomers depending on the axial or equatorial positioning of the substituents[3]. The precise stereochemistry is paramount; for instance, the all-equatorial scyllo-isomer binds differently to ribosomal RNA compared to the myo-isomer, which possesses one axial hydroxyl group[4].
Table 1: Physicochemical and Stereoisomeric Profile of Key Inosamines
| Stereoisomer | IUPAC Nomenclature | Substituent Orientation | Primary Biological / Pharmaceutical Role |
| scyllo-Inosamine | (1R,2S,3r,4R,5S,6s)-6-aminocyclohexane-1,2,3,4,5-pentol | All equatorial | Core scaffold in streptomycin; RNA-binding aminoglycosides[4]. |
| myo-Inosamine | 1-amino-1-deoxy-myo-inositol | 1 axial, 5 equatorial | Potent transition-state analog for glycosidase inhibition[5]. |
| neo-Inosamine-2 | 2-amino-2-deoxy-neo-inositol | 2 axial, 4 equatorial | Biosynthetic intermediate for hygromycin A[6]. |
| allo-Inosamine | 1-amino-1-deoxy-allo-inositol | 3 axial, 3 equatorial | Synthetic derivative for advanced artificial receptor design[7]. |
Note: Molecular Weight for all isomers is 179.17 g/mol , with a base formula of C₆H₁₃NO₅[4].
Biosynthetic Pathways and Enzymatic Logic
In nature, the construction of the aminocyclitol ring is a marvel of enzymatic precision. The biosynthesis typically begins with myo-inositol, which undergoes highly regioselective oxidation followed by stereospecific transamination[8].
Biosynthetic pathway of scyllo-inosamine and its incorporation into aminoglycosides.
Protocol 1: Enzymatic Synthesis of scyllo-Inosamine via PLP-Dependent Aminotransferase
Causality & Logic: Chemical transamination often yields racemic mixtures. Utilizing a Pyridoxal 5'-phosphate (PLP)-dependent aminotransferase (such as BtrR from the butirosin pathway) ensures >99% stereoselectivity by directing the amine transfer exclusively to the equatorial face of the scyllo-inosose intermediate[8].
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Substrate Oxidation: Incubate 50 mM myo-inositol with recombinant inositol dehydrogenase (1 mg/mL) and 5 mM NAD⁺ in a 50 mM Tris-HCl buffer (pH 8.0) at 30°C for 4 hours to generate scyllo-inosose.
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Stereospecific Transamination: To the reaction mixture, add 10 mM L-glutamine (amine donor), 0.1 mM PLP, and purified BtrR aminotransferase (2 mg/mL).
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Mechanistic Causality: PLP forms a Schiff base with L-glutamine. The enzyme's active site sterically blocks the axial face, forcing the nucleophilic attack of the amine onto the equatorial face of the ketone.
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Incubation & Quenching: Stir the mixture at 30°C for 12 hours. Quench by heating to 95°C for 5 minutes to denature the enzymes.
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Self-Validating Purification: Centrifuge to remove precipitated proteins. Pass the supernatant through a strong cation-exchange resin (e.g., Dowex 50WX8). The positively charged scyllo-inosamine binds to the resin while neutral byproducts wash through. Elute with 1M NH₄OH.
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Validation Check: Analyze the eluent via ¹H NMR (D₂O). The disappearance of the ketone carbon signal (~210 ppm in ¹³C NMR) and the appearance of a distinct triplet for the equatorial amine proton confirm successful conversion.
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Chemical Synthesis: Overcoming Stereochemical Challenges
While enzymatic synthesis is elegant, large-scale drug development often relies on de novo chemical synthesis from achiral precursors. The primary challenge is establishing the correct relative and absolute stereochemistry across six contiguous chiral centers[5].
Step-by-step synthetic workflow for enantiomerically pure myo-inosamine.
Protocol 2: Stereoselective Synthesis of (-)-1-Amino-1-deoxy-myo-inositol
Based on the validated methodology by Gonzalez-Bulnes et al.[5].
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Preparation of Conduritol B Tetraacetate: React p-benzoquinone (an inexpensive, achiral starting material) via reduction and stereoselective dihydroxylation (using OsO₄/NMO), followed by exhaustive acetylation.
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Kinetic Resolution: Treat the racemic conduritol B tetraacetate with a palladium catalyst and a chiral ligand (e.g., Trost ligand).
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Causality: The chiral environment of the Pd-complex selectively reacts with one enantiomer, allowing the isolation of the desired enantiomer in >99% enantiomeric excess (ee).
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Epoxidation and Benzylation: Convert the resolved ester into tetrabenzyl conduritol B epoxide using mCPBA, followed by benzylation of the free hydroxyls.
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Causality: The bulky benzyl groups are critical; they provide extreme steric hindrance on one face of the cyclohexane ring, directing the subsequent nucleophile exclusively to the opposite face.
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Regioselective Azidolysis: Dissolve the epoxide in DMF/H₂O. Add NaN₃ (3.0 eq) and NH₄Cl (1.5 eq). Heat at 80°C for 16 hours.
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Mechanistic Causality: The azide ion (N₃⁻) is a highly effective "masked amine." It opens the epoxide via an Sₙ2 mechanism, perfectly inverting the stereocenter to yield the myo-configuration.
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Catalytic Hydrogenation: Dissolve the azidocyclitol in methanol. Add 10% Pd/C catalyst and stir under an H₂ atmosphere (1 atm) for 12 hours.
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Self-Validation: This step simultaneously reduces the azide to a primary amine and cleaves the benzyl protecting groups. Monitor the reaction via FTIR; the complete disappearance of the strong azide stretching band at ~2100 cm⁻¹ validates the completion of the reduction. Confirm the final product purity using chiral HPLC.
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Pharmaceutical Applications and Drug Development
The aminocyclitol moiety is a highly versatile scaffold in modern drug design[2].
Aminoglycoside Antibiotics: Aminoglycosides (e.g., streptomycin, kanamycin, neomycin) contain an aminocyclitol ring linked to amino sugars via glycosidic bonds[9]. They exert their bactericidal effect by binding to the 16S rRNA of the bacterial 30S ribosomal subunit, causing mistranslation and premature termination of protein synthesis.
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Resistance Challenge: The primary clinical limitation of these drugs is the emergence of Aminoglycoside-Modifying Enzymes (AMEs), which acetylate, adenylate, or phosphorylate the hydroxyl/amino groups of the cyclitol ring[9]. Current drug development focuses on synthesizing sterically hindered inosamine derivatives that block AME active sites while retaining rRNA binding affinity.
Glycosidase Inhibitors: Beyond antibiotics, aminocarbasugars (a subclass of aminocyclitols) act as transition-state analogs for glycosidases[10]. Because the protonated amino group of the inosamine mimics the oxocarbenium ion intermediate formed during natural carbohydrate hydrolysis, these compounds are potent inhibitors. They are currently being investigated for the treatment of type 2 diabetes, viral infections (by inhibiting viral envelope glycoprotein processing), and lysosomal storage disorders[10].
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- 5. Practical synthesis of (-)-1-amino-1-deoxy-myo-inositol from achiral precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
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